N'-(6-(1,3-dioxoisoindolin-2-yl)hexanoyl)-3-methylbenzohydrazide
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Overview
Description
N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-3-METHYLBENZOHYDRAZIDE is a complex organic compound characterized by the presence of an isoindole ring and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-3-METHYLBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the isoindole derivative. The isoindole ring can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine. The resulting isoindole derivative is then reacted with hexanoic acid to form the hexanoyl intermediate. This intermediate undergoes further reaction with 3-methylbenzohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-3-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-3-METHYLBENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-3-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-(6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANOYL)-N’-(2-MEO-PHENYL)THIOUREA: This compound shares a similar isoindole structure but differs in the substituents attached to the hexanoyl group.
6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE: Another related compound with a thiazole ring instead of the benzohydrazide moiety.
Uniqueness
N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-3-METHYLBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N'-[6-(1,3-dioxoisoindol-2-yl)hexanoyl]-3-methylbenzohydrazide |
InChI |
InChI=1S/C22H23N3O4/c1-15-8-7-9-16(14-15)20(27)24-23-19(26)12-3-2-6-13-25-21(28)17-10-4-5-11-18(17)22(25)29/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
PCWWWJZZNWWQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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